

Spectroscopic Validation of (3-(Dimethylcarbamoyl)phenyl)boronic Acid Synthesis: A Comparative Guide

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Compound of Interest

Compound Name:	(3-(Dimethylcarbamoyl)phenyl)boronic acid
Cat. No.:	B151366

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This guide provides a comprehensive overview of the spectroscopic techniques used to validate the synthesis of **(3-(Dimethylcarbamoyl)phenyl)boronic acid**, a versatile reagent in organic synthesis and medicinal chemistry.^[1] Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates rigorous structural confirmation post-synthesis.^{[1][2]} We present a comparison with a structural isomer, (4-(Dimethylcarbamoyl)phenyl)boronic acid, to highlight the specificity of spectroscopic methods.

Synthesis Overview

The synthesis of substituted phenylboronic acids can be achieved through several established methods.^[3] One of the most common and effective routes involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.^{[4][5]} This approach is widely applicable for various substituted aryl halides. Alternative strategies include palladium-catalyzed cross-coupling reactions of aryl halides with diboronyl reagents.^{[3][4]}

Spectroscopic Validation Framework

Confirmation of the successful synthesis of **(3-(Dimethylcarbamoyl)phenyl)boronic acid** relies on a combination of spectroscopic techniques, each providing unique structural

information. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For **(3-(Dimethylcarbamoyl)phenyl)boronic acid**, ^1H , ^{13}C , and ^{11}B NMR spectra are all informative.

- ^1H NMR: This spectrum confirms the presence and connectivity of hydrogen atoms. The aromatic region will show a distinct pattern for the 1,3-disubstituted benzene ring, while the aliphatic region will display a singlet for the two equivalent methyl groups of the dimethylcarbamoyl moiety. The acidic protons of the boronic acid group ($-\text{B}(\text{OH})_2$) often appear as a broad singlet and may exchange with deuterium in solvents like D_2O .
- ^{13}C NMR: This provides information on the carbon skeleton. Unique signals are expected for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the N-methyl carbons.
- ^{11}B NMR: This technique is specific for the boron atom. Phenylboronic acids typically exhibit a broad signal for the sp^2 -hybridized boron atom.^{[6][7]} The chemical shift is characteristic of the trigonal planar geometry of the boronic acid.^[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands confirm the integrity of the structure.

- O-H Stretch: A broad absorption band is characteristic of the hydroxyl groups of the boronic acid.
- C=O Stretch: A strong, sharp absorption band indicates the presence of the amide carbonyl group.
- B-O Stretch: A strong band is typically observed for the boron-oxygen single bond.^{[9][10]}

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the molecular formula ($C_9H_{12}BNO_3$).^{[1][11]} The analysis of boronic acids by MS can sometimes be complicated by their tendency to dehydrate and form trimeric anhydrides known as boroxines.^[12]

Comparative Analysis: Isomer Distinction

To illustrate the power of spectroscopic validation, we compare the expected data for **(3-(Dimethylcarbamoyl)phenyl)boronic acid** with its structural isomer, **(4-(Dimethylcarbamoyl)phenyl)boronic acid**. While both share the same molecular formula and weight, their substitution pattern leads to distinct spectroscopic signatures, particularly in 1H NMR.

Parameter	(3-(Dimethylcarbamoyl)phenyl)boronic acid (meta-isomer)	(4-(Dimethylcarbamoyl)phenyl)boronic acid (para-isomer)
Molecular Formula	$C_9H_{12}BNO_3$	$C_9H_{12}BNO_3$
Molecular Weight	193.01 ^{[1][11]}	193.01
Expected 1H NMR (Aromatic)	Complex multiplet pattern (4 distinct protons)	Two doublets (AA'BB' system)
Expected 1H NMR (Aliphatic)	~3.0 ppm (singlet, 6H)	~3.0 ppm (singlet, 6H)
Expected ^{11}B NMR	~28-31 ppm (broad singlet) ^[6]	~28-31 ppm (broad singlet) ^[6]
Expected IR (C=O Stretch)	$\sim 1630\text{ cm}^{-1}$	$\sim 1630\text{ cm}^{-1}$
Expected IR (B-O Stretch)	$\sim 1350\text{ cm}^{-1}$ ^[13]	$\sim 1350\text{ cm}^{-1}$ ^[13]
MS (m/z $[M+H]^+$)	194.09	194.09

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Synthesis of **(3-(Dimethylcarbamoyl)phenyl)boronic acid** via Grignard Reaction

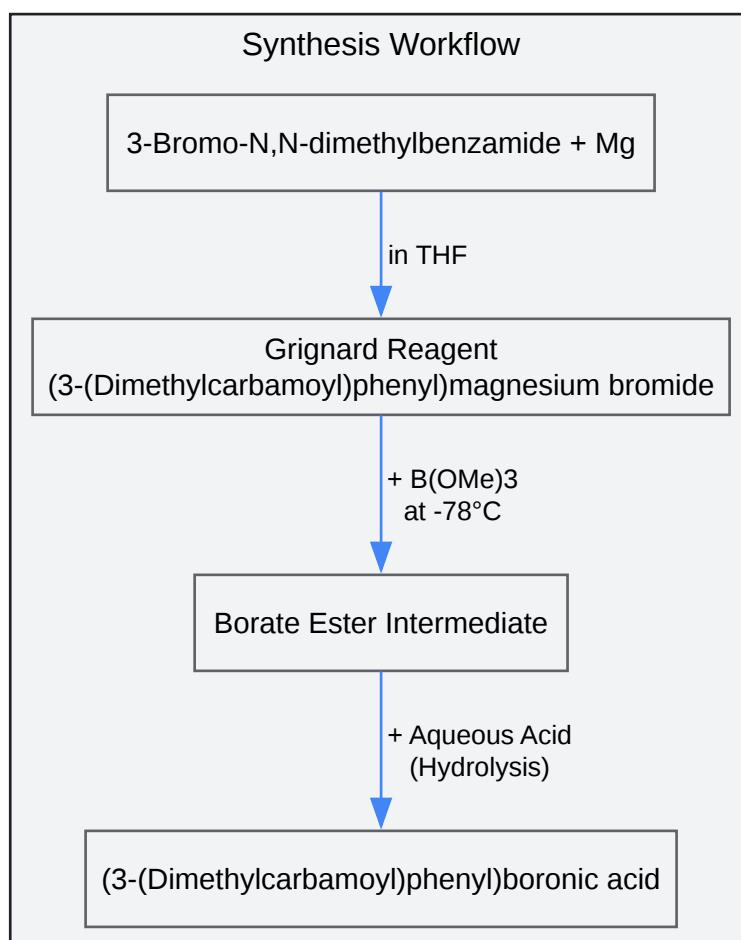
- Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. A solution of 3-bromo-N,N-dimethylbenzamide in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated (e.g., with a crystal of iodine) and gently refluxed until the magnesium is consumed.
- Borylation: The Grignard solution is cooled to -78 °C. A solution of trimethyl borate in anhydrous THF is added slowly, maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
- Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours.
- Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield **(3-(Dimethylcarbamoyl)phenyl)boronic acid** as a white to off-white solid.[1]

Spectroscopic Analysis Protocols

- NMR Spectroscopy:
 - Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.
 - For ¹¹B NMR, a specific boron-free probe or a background subtraction method may be used for optimal results.[8]
- IR Spectroscopy:
 - Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
 - Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.[13]

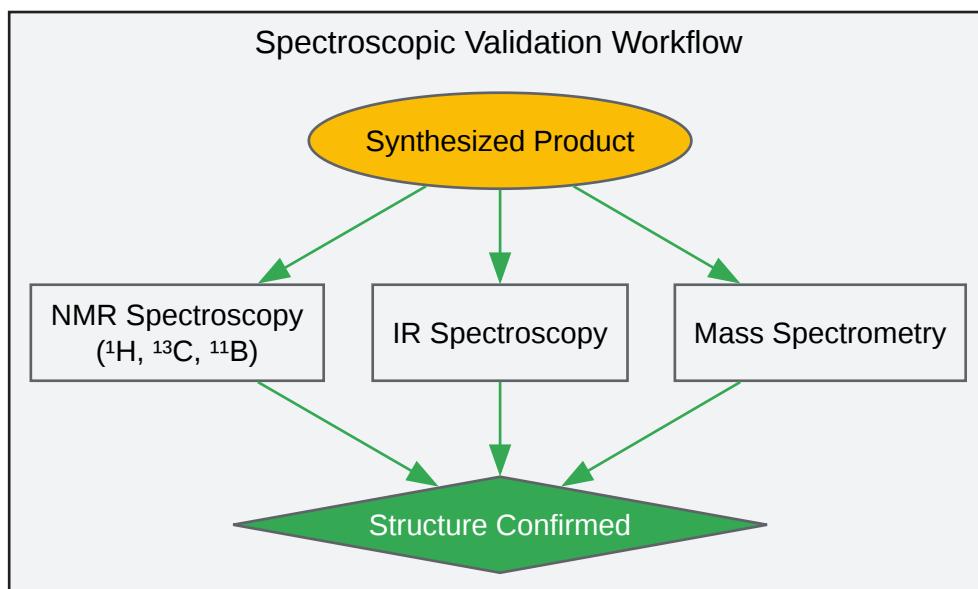
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze using an Electrospray Ionization (ESI) mass spectrometer, typically in positive ion mode to observe the $[M+H]^+$ ion.[12]
 - Perform High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[14]

Visualized Workflows



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Caption: Synthesis workflow for **(3-(Dimethylcarbamoyl)phenyl)boronic acid**.



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Caption: Workflow for the spectroscopic validation of the synthesized product.

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